DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH
CAS No.: 289898-42-6
Cat. No.: VC17995122
Molecular Formula: C40H59N13O9
Molecular Weight: 866.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289898-42-6 |
---|---|
Molecular Formula | C40H59N13O9 |
Molecular Weight | 866.0 g/mol |
IUPAC Name | 2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44) |
Standard InChI Key | IDMKHUVBTOIBBY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a hexapeptide sequence conjugated to the fluorescence quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). Its molecular formula is C₄₀H₅₉N₁₃O₉, with a molecular weight of 865.99 g/mol . The peptide backbone consists of the amino acids arginine (Arg), glycine (Gly), valine (Val), valine (Val), asparagine (Asn), and alanine (Ala), with DABCYL attached to the N-terminus.
Structural Features
The compound’s design leverages the DABCYL group’s quenching properties, which suppress fluorescence until enzymatic cleavage occurs. This mechanism is central to its role in fluorescence resonance energy transfer (FRET)-based assays. The absence of an EDANS fluorophore in this cleavage product distinguishes it from related substrates like Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans, which pairs DABCYL with EDANS for dual detection .
Chemical and Physical Properties
The compound’s solubility and stability are critical for experimental reproducibility.
Property | Value |
---|---|
Molecular Formula | C₄₀H₅₉N₁₃O₉ |
Molecular Weight | 865.99 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (short-term), -80°C (long-term) |
CAS Number | 289898-42-6 |
Table 1: Key chemical and physical properties of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH .
Solubility and Stability Considerations
-
Solubility: The compound dissolves readily in DMSO, making it suitable for stock solutions.
-
Storage: Solutions are stable for up to 1 month at -20°C and 6 months at -80°C. Repeated freeze-thaw cycles degrade peptide integrity, necessitating aliquoted storage .
Mechanism of Action and Biochemical Applications
Role in Protease Activity Assays
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a cleavage product generated when the parent substrate M-2060 is hydrolyzed by CMV protease. The intact substrate incorporates both DABCYL (quencher) and EDANS (fluorophore), but cleavage separates these groups, eliminating quenching and enabling fluorescence detection. This product’s formation directly correlates with protease activity, facilitating real-time enzymatic kinetics measurements .
Specificity for CMV Protease
The peptide sequence Arg-Gly-Val-Val-Asn-Ala mirrors the cleavage site recognized by CMV protease, ensuring high specificity. This selectivity is vital for studying CMV replication mechanisms and screening antiviral compounds .
Research Applications and Findings
High-Throughput Drug Screening
The compound’s compatibility with fluorescence microplate readers allows large-scale screening of CMV protease inhibitors. Researchers quantify fluorescence increases to identify compounds that reduce cleavage efficiency .
Kinetic Studies
By monitoring fluorescence over time, scientists determine kinetic parameters such as (Michaelis constant) and (catalytic rate constant) for CMV protease. These studies inform drug design by elucidating enzyme-substrate interactions .
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 1.1547 | 0.2309 | 0.1155 |
5 | 5.7737 | 1.1547 | 0.5774 |
10 | 11.5475 | 2.3095 | 1.1547 |
Table 2: Stock solution preparation guide for DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume